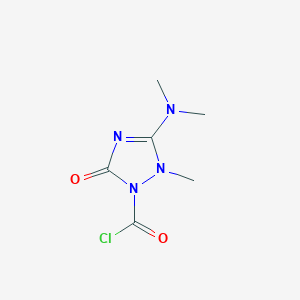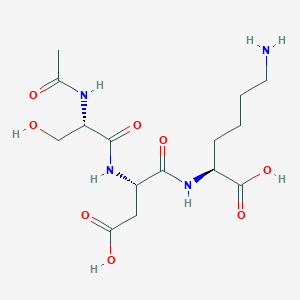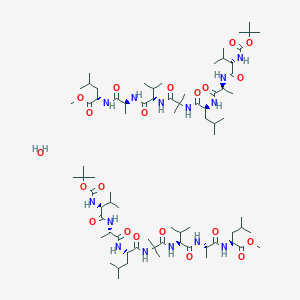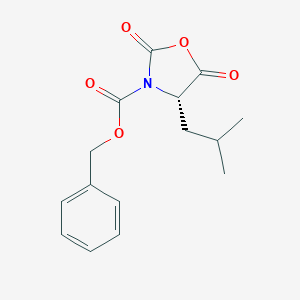
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as DMCTC, is a chemical compound that has been widely used in scientific research. It is a carbonyl chloride derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. DMCTC is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions.
Mechanism Of Action
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles results in the formation of carbamates, which are stable compounds that can be easily isolated and purified. The reaction between 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride and nucleophiles is a nucleophilic substitution reaction that proceeds via an intermediate chloroformate.
Biochemical And Physiological Effects
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity and is generally considered safe to handle in a laboratory setting.
Advantages And Limitations For Lab Experiments
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a highly reactive compound that can be easily synthesized and used as a reagent in various chemical reactions. Its high reactivity makes it a useful tool for the synthesis of various organic compounds. However, its reactivity can also be a limitation, as it may react with unintended nucleophiles in a reaction mixture.
Future Directions
There are several future directions for the use of 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel triazole derivatives that exhibit specific biological activities. Another potential direction is the synthesis of fluorescent dyes that can be used for imaging biological processes. Additionally, 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be used as a reagent for the synthesis of other heterocyclic compounds, which may have potential applications in drug discovery.
Synthesis Methods
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized by reacting 3-(dimethylamino)-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as pyridine. The reaction yields 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride as a white solid that is highly soluble in polar solvents such as methanol and acetonitrile.
Scientific Research Applications
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of triazole derivatives, which have been shown to exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral properties. 3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been used in the synthesis of fluorescent dyes, which are useful tools for studying biological processes.
properties
CAS RN |
135633-83-9 |
|---|---|
Product Name |
3-(Dimethylamino)-2-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molecular Formula |
C6H9ClN4O2 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
3-(dimethylamino)-2-methyl-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClN4O2/c1-9(2)5-8-6(13)11(4(7)12)10(5)3/h1-3H3 |
InChI Key |
UHWVWWWCOBUSDD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
Canonical SMILES |
CN1C(=NC(=O)N1C(=O)Cl)N(C)C |
synonyms |
1H-1,2,4-Triazole-1-carbonyl chloride, 3-(dimethylamino)-2,5-dihydro-2-methyl-5-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)







![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)


![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)